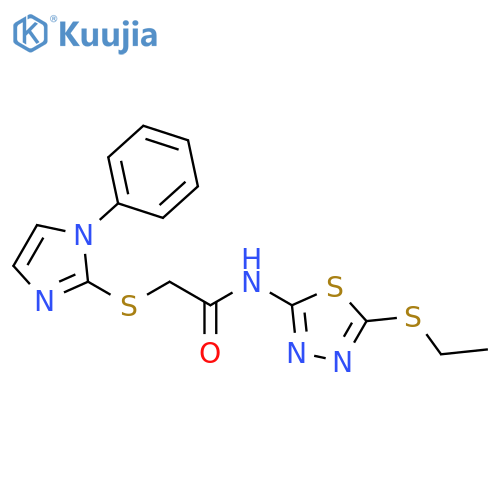

Cas no 851130-86-4 (N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide)

N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

- Acetamide, N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)thio]-

- IFLab1_002497

- CCG-27894

- AKOS001579633

- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide

- HMS1419B11

- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

- F0599-0005

- 851130-86-4

- N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide

-

- インチ: 1S/C15H15N5OS3/c1-2-22-15-19-18-13(24-15)17-12(21)10-23-14-16-8-9-20(14)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,17,18,21)

- InChIKey: IFFAQCKNHALTSI-UHFFFAOYSA-N

- ほほえんだ: C(NC1=NN=C(SCC)S1)(=O)CSC1N(C2=CC=CC=C2)C=CN=1

計算された属性

- せいみつぶんしりょう: 377.04387364g/mol

- どういたいしつりょう: 377.04387364g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 24

- 回転可能化学結合数: 7

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 152Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.46±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 7.42±0.50(Predicted)

N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0599-0005-75mg |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

851130-86-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0599-0005-10μmol |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

851130-86-4 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0599-0005-10mg |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

851130-86-4 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0599-0005-2μmol |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

851130-86-4 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0599-0005-5μmol |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

851130-86-4 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0599-0005-4mg |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

851130-86-4 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0599-0005-20mg |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

851130-86-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0599-0005-1mg |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

851130-86-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0599-0005-2mg |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

851130-86-4 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F0599-0005-15mg |

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

851130-86-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 |

N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide 関連文献

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

4. Back matter

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

6. Back matter

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamideに関する追加情報

N-5-(Ethylsulfanyl)-1,3,4-Thiadiazol-2-Yl-2-(1-Phenyl-1H-Imidazol-2-Yl)SulfanylAcetamide: A Comprehensive Overview

N-5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide, commonly referenced by its CAS number 851130-86-4, is a complex organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of thioamide derivatives, characterized by the presence of sulfur atoms in its molecular framework. The molecule incorporates a 1,3,4-thiadiazole ring system and a 1H-imidazole moiety, both of which are known for their versatility in chemical reactivity and biological activity.

The synthesis of this compound involves multi-step reactions, typically starting from readily available starting materials such as thioureas or related sulfur-containing precursors. The construction of the 1,3,4-thiadiazole ring is often achieved through cyclization reactions under specific conditions, while the imidazole moiety can be introduced via condensation reactions involving amines and carbonyl compounds. The ethylsulfanyl group adds to the compound's complexity and may influence its solubility and reactivity properties.

Recent studies have highlighted the potential of N-5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-Yl derivatives in the field of medicinal chemistry. Researchers have explored their anti-inflammatory and antioxidant properties, suggesting their potential use in the development of novel therapeutic agents. Additionally, the compound's ability to act as a ligand in metal coordination chemistry has opened avenues for its application in catalysis and materials science.

The structural features of this compound make it an interesting candidate for further investigation into its electronic properties. Computational studies have revealed that the sulfur atoms within the molecule contribute significantly to its conjugation and aromaticity, which could be exploited in designing new materials with tailored electronic characteristics. Furthermore, the presence of heterocyclic rings enhances the molecule's stability and reactivity under various conditions.

In terms of applications, N-Acetamide derivatives like this compound have shown promise in polymer chemistry. Their ability to form stable bonds with other monomers could lead to the development of high-performance polymers with applications in electronics and advanced materials. Moreover, their role as intermediates in organic synthesis continues to be an area of active research.

Recent advancements in analytical techniques have enabled more precise characterization of this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have provided deeper insights into its molecular structure and dynamic behavior. These studies have also facilitated the optimization of synthetic protocols for large-scale production.

In conclusion, N-Acetamide derivatives like CAS No 851130-86-4 represent a fascinating class of compounds with diverse potential applications. Their unique chemical properties and structural features make them valuable candidates for further research across multiple disciplines. As scientific understanding continues to evolve, this compound is likely to play an increasingly important role in both academic and industrial settings.

851130-86-4 (N-5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl-2-(1-phenyl-1H-imidazol-2-yl)sulfanylacetamide) 関連製品

- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))

- 2228263-44-1(1-(2,6-dimethoxy-4-methylphenyl)-2,2-difluorocyclopropan-1-amine)

- 941910-83-4(1-benzyl-N-(2-cyanophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide)

- 451494-52-3(1-Methyl-4-(2-methylbut-3-yn-2-yl)-1,4-diazepane)

- 321968-24-5(N'-(6-bromo-4-phenylquinazolin-2-yl)adamantane-1-carbohydrazide)

- 2109155-75-9(1-(Cyclopentylacetyl)piperazine hydrochloride)

- 1211328-72-1(N-{5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl}quinoxaline-2-carboxamide)

- 1284039-16-2(methyl({[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine)

- 2034616-39-0(2-2-(3-methylbenzenesulfonamido)-1-(thiophen-3-yl)ethoxyethan-1-ol)

- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)